Methyl 2,4-dibromo-5-methoxybenzoate
Description
Methyl 2,4-dibromo-5-methoxybenzoate is an organic compound with the molecular formula C9H8Br2O3. It is a derivative of benzoic acid, featuring two bromine atoms and a methoxy group attached to the benzene ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
methyl 2,4-dibromo-5-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O3/c1-13-8-3-5(9(12)14-2)6(10)4-7(8)11/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPOTDFPFMQLFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,4-dibromo-5-methoxybenzoate can be synthesized through the bromination of methyl 5-methoxybenzoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dibromo-5-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form methyl 2,4-dihydroxy-5-methoxybenzoate.
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide (NaNH2) or thiourea (NH2CSNH2) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of dihydroxybenzoates.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
Methyl 2,4-dibromo-5-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2,4-dibromo-5-methoxybenzoate involves its interaction with specific molecular targets. The bromine atoms and methoxy group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-5-methoxybenzoate: Similar structure but with only one bromine atom.
Methyl 4-bromo-2,5-dimethoxybenzoate: Features two methoxy groups and one bromine atom.
Methyl 2,5-dibromo-4-methoxybenzoate: Similar structure but with different positions of bromine and methoxy groups
Uniqueness
Methyl 2,4-dibromo-5-methoxybenzoate is unique due to the specific positioning of its bromine atoms and methoxy group, which confer distinct chemical and biological properties. This unique structure makes it a valuable intermediate in the synthesis of various complex molecules .
Biological Activity
Methyl 2,4-dibromo-5-methoxybenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article will explore its biological activity, including mechanisms of action, enzyme interactions, and potential applications in medicine.
Chemical Structure and Properties
This compound is characterized by the presence of two bromine atoms and a methoxy group attached to a benzoate structure. This unique arrangement contributes to its reactivity and biological properties. The compound's molecular formula is , highlighting its halogenated nature which is often associated with enhanced biological activity.
The biological activity of this compound can be attributed to its interactions with various enzymes and proteins. The bromine atoms and the methoxy group play crucial roles in modulating these interactions:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites or altering their conformation. This inhibition can disrupt metabolic pathways, making it a candidate for therapeutic applications.
- Reactive Intermediates : The presence of bromine allows the compound to form reactive intermediates that can interact with nucleophiles in biological systems, potentially leading to cytotoxic effects against certain pathogens .
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity. Studies have indicated that it exhibits potent effects against a range of bacterial strains, including:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.
The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound could serve as a lead in the development of new antimicrobial agents.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate:
- Selective Cytotoxicity : The compound displayed selective toxicity towards cancer cells while having minimal effects on normal cells at lower concentrations.
- Mechanisms of Action : Potential mechanisms include apoptosis induction and cell cycle arrest, which are critical for cancer treatment strategies .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Enzyme Inhibition :
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Antimicrobial Efficacy :
- Another study evaluated its antimicrobial properties against clinical isolates of bacteria. The compound exhibited a broad spectrum of activity with MIC values ranging from 0.5 to 10 µg/mL depending on the bacterial strain tested.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
